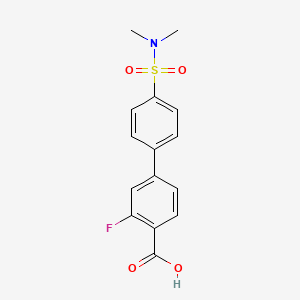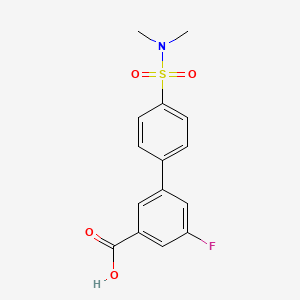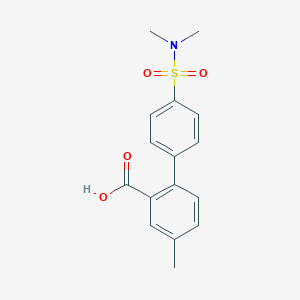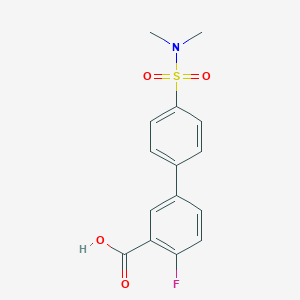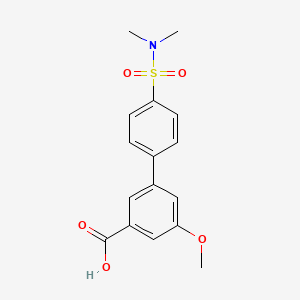
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid, 95% (3-4-DMSA-5-MBA) is an organic compound commonly used in scientific research. It is a white solid with a melting point of about 75-78 °C, and it is soluble in organic solvents such as ethanol, methanol, and acetone. 3-4-DMSA-5-MBA is a versatile compound with a wide range of applications in the laboratory, ranging from synthesis and catalysis to biochemical and physiological studies.
科学研究应用
3-4-DMSA-5-MBA has been widely used in scientific research due to its versatile properties. It has been used as a catalyst in organic synthesis, as a reagent in chemical reactions, and as a ligand in metal-catalyzed reactions. It has also been used in the study of biological systems, such as enzymes, proteins, and DNA. In addition, it has been used in the study of biochemical and physiological processes, including signal transduction, metabolism, and drug action.
作用机制
The mechanism of action of 3-4-DMSA-5-MBA is not well understood. However, it is believed to act as a competitive inhibitor of enzymes, such as cytochrome P450 enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. It has also been shown to interact with other proteins, such as transcription factors, and to modulate their activity.
Biochemical and Physiological Effects
3-4-DMSA-5-MBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of other enzymes, such as proteases, phosphatases, and kinases. In addition, it has been shown to modulate the activity of transcription factors, which are involved in the regulation of gene expression.
实验室实验的优点和局限性
3-4-DMSA-5-MBA has several advantages for use in the laboratory. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a very stable compound, and it does not degrade easily in the presence of light or heat. Furthermore, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in the laboratory. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it can be toxic if ingested, and it should be handled with care in the laboratory.
未来方向
There are several potential future directions for 3-4-DMSA-5-MBA. It could be used as a catalyst in the synthesis of other compounds, or as a reagent in chemical reactions. It could also be used to study the biochemical and physiological effects of other compounds, such as drugs or hormones. In addition, it could be used to study the regulation of gene expression, or to investigate the mechanism of action of enzymes. Finally, it could be used to develop new drugs or other compounds with therapeutic potential.
合成方法
3-4-DMSA-5-MBA can be synthesized by the reaction of 4-dimethylaminophenyl sulfamate and 5-methoxybenzoic acid. The reaction is carried out in an aqueous solution at a temperature of about 70 °C for 3-4 hours. The reaction is catalyzed by a strong base, such as potassium hydroxide or sodium hydroxide, to produce the desired product. The reaction mixture is then cooled and the product is isolated by filtration. The compound can also be synthesized from 4-dimethylaminobenzene sulfonate and 5-methoxybenzoic acid in the presence of a strong base.
属性
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-6-4-11(5-7-15)12-8-13(16(18)19)10-14(9-12)22-3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMYXMWHXMXCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







